Morusin
Overview
Description
Morusin is a prenylated flavonoid compound isolated from the root bark of the mulberry tree (genus Morus). It has the chemical formula C₂₅H₂₄O₆ and a molecular weight of 420.5 g/mol . This compound is known for its significant medicinal properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morusin can be synthesized through various methods. One common approach involves the extraction of the compound from the root bark of Morus species using organic solvents such as benzene . The extraction process is followed by purification steps, including chromatography, to isolate this compound in its pure form.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale extraction and purification processes. The root bark of Morus species is harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Morusin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro this compound derivatives.
Substitution: Acylated and alkylated this compound derivatives.
Scientific Research Applications
Morusin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of flavonoid chemistry and natural product synthesis.
Biology: It is studied for its effects on cellular processes such as apoptosis, autophagy, and inflammation.
Mechanism of Action
Morusin exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: This compound inhibits the proliferation of cancer cells by targeting signaling pathways such as the AKT1, BCL2, CASP3, and STAT3 pathways.
Anti-inflammatory Activity: It reduces inflammation by inhibiting the secretion of pro-inflammatory cytokines and modulating the NF-κB signaling pathway.
Antioxidant Activity: This compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
Morusin is unique among flavonoids due to its prenylated structure, which enhances its biological activity. Similar compounds include:
Artonin E: A flavonoid with a hydroxyl group at C-5’, which shows higher inhibitory activity against 5-lipoxygenase compared to this compound.
Mulberrin: Another prenylated flavonoid from Morus species, known for its anti-aging and anticancer properties.
This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-3-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O6/c1-13(2)5-7-17-22(29)21-19(28)12-20-16(9-10-25(3,4)31-20)24(21)30-23(17)15-8-6-14(26)11-18(15)27/h5-6,8-12,26-28H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFOMNJIDRDDLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(OC2=C(C1=O)C(=CC3=C2C=CC(O3)(C)C)O)C4=C(C=C(C=C4)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211641 | |
Record name | Morusin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Morusin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036631 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62596-29-6 | |
Record name | Morusin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62596-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morusin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062596296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morusin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MORUSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4VGD5NP9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Morusin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036631 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214 - 216 °C | |
Record name | Morusin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036631 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of morusin in cancer cells?
A1: this compound has been shown to interact with multiple signaling pathways implicated in cancer development and progression. Some of its key targets include: * STAT3: this compound effectively inhibits STAT3 phosphorylation and nuclear translocation, suppressing the expression of STAT3-regulated genes involved in apoptosis and cell cycle regulation. [, ] * Akt/mTOR pathway: this compound disrupts this crucial pathway by inhibiting the phosphorylation of AKT, mTOR, and p70S6K, as well as downregulating Raptor and Rictor expression, leading to reduced cell proliferation and survival. [, ] * MAPK signaling: this compound modulates the MAPK pathway by upregulating the phosphorylation of p38 and JNK while downregulating ERK phosphorylation, inducing cell cycle arrest and apoptosis. [, , ] * EGFR: this compound downregulates EGFR expression, sensitizing glioblastoma cells to TRAIL-induced apoptosis. [] * FOXM1/c-Myc signaling axis: this compound disrupts the interaction between FOXM1 and c-Myc, leading to c-Myc degradation and ultimately contributing to its apoptotic and anti-Warburg effects. [, , ]
Q2: How does this compound impact autophagy in cancer cells?
A2: Interestingly, this compound exhibits a dual role in regulating autophagy. While it can induce autophagy as a protective mechanism against apoptosis in some cancer cells [], it can also inhibit autophagy in others, enhancing its antitumor effects. [] Further research is needed to fully elucidate the context-dependent role of this compound in autophagy regulation.
Q3: How does this compound affect cancer cell metabolism?
A3: this compound demonstrates promising anti-glycolytic effects in cancer cells. It activates AMPK, leading to the downregulation of key glycolytic enzymes like HK2, PKM2, and LDH. This metabolic reprogramming contributes to its antitumor effects. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C25H26O7, and its molecular weight is 438.47 g/mol. [, , ]
Q5: Does this compound exhibit any specific spectroscopic characteristics?
A5: this compound can be identified using HPLC-DAD analysis based on its characteristic UV spectrum. [] Further details on its spectroscopic properties can be found in related research. []
Q6: How is this compound metabolized in different species?
A6: this compound metabolism displays significant interspecies variability. Studies using liver microsomes from humans, rats, dogs, monkeys, and minipigs revealed differences in metabolite profiles and clearance rates, with CYP3A4 playing a major role in human liver microsomes. []
Q7: Does this compound interact with drug-metabolizing enzymes?
A7: Yes, this compound exhibits potent inhibitory effects on various UGT and CYP450 enzymes, including CYP3A4, CYP1A2, CYP2C9, and CYP2E1. This highlights the need for careful consideration of potential drug-drug interactions in clinical settings. []
Q8: What types of cancer cells are particularly sensitive to this compound treatment?
A8: this compound has shown promising in vitro and in vivo anticancer activity against a wide range of cancer cell lines, including:
* Breast cancer [, , , ]* Prostate cancer [, , , ]* Gastric cancer []* Hepatocellular carcinoma [, , ]* Glioblastoma [, , ]* Pancreatic cancer []* Renal cell carcinoma []* Colorectal cancer [, ]* Lung cancer []* Nasopharyngeal carcinoma []* Osteosarcoma []
Q9: Has this compound demonstrated efficacy in preclinical animal models?
A9: this compound has exhibited significant antitumor activity in various animal models, including:
* Xenograft models of prostate cancer []* Xenograft models of hepatocellular carcinoma [, ]* Orthotopic xenograft models of glioblastoma []* Ovariectomized mouse models of osteoporosis []* TNBS-induced colitis rat models []* Mouse models of mycoplasma pneumonia []* Two-stage carcinogenesis experiment on mouse skin []
Q10: What strategies are being explored to improve this compound's bioavailability and delivery?
A10: To enhance its therapeutic efficacy, researchers are exploring novel drug delivery systems for this compound. One promising approach involves encapsulating this compound within niosomes, which are nano-sized vesicles composed of non-ionic surfactants. This formulation enhances this compound's aqueous solubility, stability, and cellular uptake, resulting in superior anticancer activity compared to free this compound. []
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